molecular formula C13H15NO2 B1200764 Virosecurinin CAS No. 6704-68-3

Virosecurinin

Cat. No. B1200764
CAS RN: 6704-68-3
M. Wt: 217.26 g/mol
InChI Key: SWZMSZQQJRKFBP-GMXVVIOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Virosecurinin is a natural product found in Flueggea virosa with data available.

Scientific Research Applications

Apoptosis Induction in Leukemia Cells

Virosecurinine, a primary alkaloid from the Securinega suffruticosa plant, shows potent effects in inducing apoptosis in acute leukemia cells. A study found that it effectively decreased the viability of human leukemia THP-1 cells in a dose- and time-dependent manner. The treatment with virosecurinine led to cell cycle arrest at the G1/S phase and upregulated PTEN expression, while downregulating PI3K, AKT, and mTOR in THP-1 cells, suggesting its potential as an anti-tumor agent for acute monocytic leukemia (Zhang, Gao, Zeng, Li, & Guo, 2017).

Effects on Chronic Myeloid Leukemia Cells

Another study demonstrated that virosecurinine induced apoptosis in chronic myeloid leukemia K562 cells. This process involved altering the expression of mTOR, SHIP-2, BCR/ABL, and PTEN, indicating its role in inhibiting growth and proliferation of leukemia cells (Zhang, Li, Han, Chen, Wang, Ye, & Ji, 2014).

Effect on Human Colon Cancer Cells

Virosecurinine also exhibits cytotoxicity against human colon cancer SW480 cells. The treatment resulted in G1/S cell cycle arrest and induced apoptosis by regulating Bcl-2 and Bax gene expression, highlighting its potential in colon cancer therapy (Chen, Xia, Yao, Zhang, Wang, & Ji, 2012).

Influence on Melanoma Cell Proliferation

A study investigating the effect of virosecurinine on the mouse melanoma cell line B16 found that it inhibited cell proliferation in a time- and dose-dependent manner, suggesting its potential in melanoma treatment (Sun Yan, 2011).

Pharmacological Comparison with Securinine

In a pharmacological study comparing virosecurinine and securinine, virosecurinine displayed lower toxicity and lacked convulsive effects, unlike securinine. This study also observed that virosecurinine could elevate blood pressure and stimulate respiration in cats (Pu, Zhao, Pong, & Xu, 2001).

properties

CAS RN

6704-68-3

Product Name

Virosecurinin

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(1R,2S,8R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one

InChI

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m0/s1

InChI Key

SWZMSZQQJRKFBP-GMXVVIOVSA-N

Isomeric SMILES

C1CCN2[C@@H](C1)[C@@]34C[C@@H]2C=CC3=CC(=O)O4

SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

Canonical SMILES

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4

Pictograms

Irritant

synonyms

viro-securinine
viroallosecurinine
virosecurinine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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